9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
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Overview
Description
9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid is a complex organic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as oxo, hydroxy, and cyclobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid involves multiple steps, typically starting from simpler organic molecules. The synthetic route may include the formation of the cyclobutyl ring, followed by the introduction of the oxo and hydroxy groups. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary information held by chemical manufacturers .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The hydroxy groups can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce additional hydroxy groups .
Scientific Research Applications
9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid include other cyclobutyl-containing molecules and compounds with similar functional groups, such as:
- 9-Oxo-11alpha,16R-dihydroxy-17-cyclopentyl-5Z,13E-dien-1-oic acid
- 9-Oxo-11alpha,16R-dihydroxy-17-cyclohexyl-5Z,13E-dien-1-oic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the cyclobutyl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H36O5 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(Z)-7-[(2R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17?,18-,20?,21-/m1/s1 |
InChI Key |
HJVBXPOYFHMZAS-PMPWYNIUSA-N |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2C(CC(=O)C2C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
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